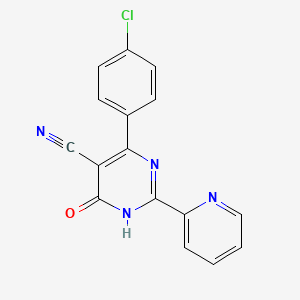

4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile

CAS No.: 1797296-66-2

Cat. No.: VC2907933

Molecular Formula: C16H9ClN4O

Molecular Weight: 308.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797296-66-2 |

|---|---|

| Molecular Formula | C16H9ClN4O |

| Molecular Weight | 308.72 g/mol |

| IUPAC Name | 4-(4-chlorophenyl)-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C16H9ClN4O/c17-11-6-4-10(5-7-11)14-12(9-18)16(22)21-15(20-14)13-3-1-2-8-19-13/h1-8H,(H,20,21,22) |

| Standard InChI Key | DOCCGDVUESDPSU-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl |

Introduction

Chemical Properties and Structural Characteristics

4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile is a heterocyclic aromatic compound characterized by a pyrimidine core with multiple functional group substitutions. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, which is a defining feature of this class of compounds. The presence of these nitrogen atoms confers specific electronic properties that influence its reactivity and biological interactions.

Physical and Chemical Properties

The compound's essential physical and chemical properties are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 1797296-66-2 |

| Molecular Formula | C16H9ClN4O |

| Molecular Weight | 308.72 g/mol |

| Appearance | Crystalline solid (typical for this class) |

| Solubility | Limited in water, soluble in organic solvents |

| Structural Features | Pyrimidine core with hydroxyl, nitrile, chlorophenyl, and pyridinyl groups |

The structural complexity of this compound arises from its multiple functional groups, including the hydroxyl group at position 6, the carbonitrile group at position 5, the 4-chlorophenyl group at position 4, and the pyridin-2-yl substituent at position 2 of the pyrimidine ring. These substituents contribute to the compound's ability to engage in various intermolecular interactions, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Structure-Activity Relationship Implications

The specific arrangement of functional groups in 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile is crucial for its biological activity. The hydroxyl group can function as both a hydrogen bond donor and acceptor, while the nitrile group serves as a hydrogen bond acceptor. The 4-chlorophenyl substituent enhances lipophilicity and may facilitate binding to hydrophobic pockets in target proteins. The pyridin-2-yl group introduces additional hydrogen bond accepting capabilities through its nitrogen atom, potentially enhancing target binding affinity .

Synthesis Methodologies

The synthesis of 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile follows established protocols for pyrimidine derivatives, with specific modifications to accommodate the desired substituents.

Standard Synthetic Route

The primary synthetic pathway typically involves a condensation reaction between 4-chlorobenzaldehyde, malononitrile, and 2-aminopyridine under reflux conditions. This multicomponent reaction is conducted in the presence of a suitable catalyst, commonly piperidine, to facilitate the formation of the pyrimidine ring structure.

The reaction proceeds through several key steps:

-

Initial condensation between 4-chlorobenzaldehyde and malononitrile to form an intermediate

-

Subsequent reaction with 2-aminopyridine

-

Cyclization to form the pyrimidine ring

-

Final oxidation and tautomerization to yield the target compound

Alternative Synthesis Approaches

While the condensation method represents the most common approach, researchers have explored alternative synthetic routes to optimize yield, reduce reaction time, and minimize environmental impact. These methods may include:

-

Microwave-assisted synthesis to reduce reaction time and enhance yield

-

Green chemistry approaches using eco-friendly catalysts

-

One-pot multicomponent reactions to streamline the synthesis process

These alternative approaches reflect the ongoing efforts to develop more efficient and sustainable methods for synthesizing complex heterocyclic compounds with potential pharmaceutical applications .

Comparative Analysis with Related Compounds

To better understand the significance of 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile, it is instructive to compare it with structurally related compounds.

Comparison with 4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

4-Hydroxy-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (CAS: 320417-47-8) shares several structural similarities with our target compound but differs in two key aspects:

-

It contains an unsubstituted phenyl group instead of a 4-chlorophenyl group

-

It features a 4-pyridinyl substituent rather than a 2-pyridinyl group

These differences can significantly impact the compound's biological activity profile. The absence of the chlorine atom may reduce lipophilicity, while the different position of the nitrogen atom in the pyridine ring alters the potential hydrogen bonding patterns and electronic distribution.

Comparison with Other Pyrimidine-5-carbonitrile Derivatives

Several pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anticancer activities. In comparative studies, certain derivatives have demonstrated more potent activity than established EGFR inhibitors like erlotinib . The most active compounds in this class have shown IC50 values in the low micromolar to nanomolar range against both wild-type EGFR and the mutant EGFR T790M.

The relative activity of these compounds appears to be influenced by:

-

The nature and position of substituents on the phenyl ring

-

The type of heterocyclic substituent at position 2

-

The presence of additional functional groups that may enhance target binding or improve pharmacokinetic properties

Research Applications and Experimental Findings

4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile and related compounds have been utilized in various research applications aimed at understanding their biological activities and developing potential therapeutic agents.

Spectroscopic Analysis

Spectroscopic techniques are essential for characterizing the structure and purity of 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile. Common analytical methods include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and environment of protons and carbons

-

Infrared (IR) spectroscopy to identify functional groups, particularly the nitrile and hydroxyl groups

-

Mass spectrometry to determine the molecular weight and fragmentation pattern

-

X-ray crystallography to elucidate the three-dimensional structure and crystal packing

These analytical methods provide crucial information about the compound's structural integrity and purity, which is essential for reliable biological testing.

Cell-Based Assays

Research involving pyrimidine-5-carbonitrile derivatives has employed various cell-based assays to evaluate their biological effects:

-

Cytotoxicity assays against cancer cell lines to determine IC50 values

-

Cell cycle analysis to investigate the mechanism of anticancer activity

-

Apoptosis assays to assess the compound's ability to induce programmed cell death

-

Enzyme inhibition assays to confirm target engagement

In studies with related compounds, some pyrimidine-5-carbonitrile derivatives have demonstrated the ability to upregulate caspase-3 levels, a key indicator of apoptotic activity .

Future Research Directions

The current body of knowledge regarding 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile points to several promising avenues for future research.

Structure Optimization

Further structural modifications could enhance the compound's potency, selectivity, and pharmacokinetic properties. Potential strategies include:

-

Exploring different substituents on the phenyl ring

-

Modifying the position or type of heterocyclic substituent

-

Introducing additional functional groups to improve solubility or target binding

-

Developing prodrug approaches to enhance delivery to specific tissues

These structural optimization efforts would benefit from computer-aided drug design techniques, including molecular docking and quantitative structure-activity relationship (QSAR) studies.

Expanded Biological Evaluation

While initial research has focused on anticancer and antimicrobial applications, the compound's biological activity profile could be expanded to include:

-

Anti-inflammatory properties

-

Antiviral activity

-

Neuroprotective effects

-

Immunomodulatory potential

Comprehensive screening against diverse biological targets would provide a more complete understanding of the compound's therapeutic potential.

Advanced Formulation and Delivery Systems

The development of suitable formulation and delivery systems would be crucial for advancing 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile toward clinical applications. This might involve:

-

Nanoparticle encapsulation to improve solubility and targeted delivery

-

Combination therapies to enhance efficacy and overcome resistance mechanisms

-

Sustained-release formulations to optimize pharmacokinetics

Advancements in Synthetic Methodologies

Continued refinement of synthetic approaches for 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile is essential for facilitating its research applications and potential commercial development.

Green Chemistry Approaches

Environmentally friendly synthesis methods represent an important direction for future research. These approaches might include:

-

Solvent-free reactions or the use of green solvents

-

Recyclable catalysts to minimize waste

-

Continuous flow chemistry for process intensification

-

Biocatalytic methods utilizing enzymes for stereoselective transformations

The development of more sustainable synthetic routes would address growing concerns about the environmental impact of pharmaceutical manufacturing.

Scale-Up Considerations

If 4-(4-Chlorophenyl)-6-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carbonitrile advances toward clinical development, efficient methods for large-scale synthesis would become increasingly important. Key considerations include:

-

Process safety and hazard assessment

-

Cost-effective reagents and catalysts

-

Quality control and reproducibility

-

Regulatory compliance for cGMP production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume